(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is an organic compound characterized by the presence of two hexyloxyphenyl groups attached to a methanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine typically involves the reaction of 4-(hexyloxy)benzaldehyde with aniline derivatives under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-(hexyloxy)benzaldehyde reacts with the amine group of aniline in the presence of an acid catalyst to form the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. Additionally, the hexyloxyphenyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nonylphenyl)methanimine: Similar structure with a nonylphenyl group instead of a second hexyloxyphenyl group.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains a thiophen-2-amine moiety instead of a methanimine group.
Uniqueness
(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine is unique due to its specific combination of hexyloxyphenyl groups and the methanimine linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
918404-66-7 |
---|---|
Molekularformel |
C25H35NO2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N,1-bis(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C25H35NO2/c1-3-5-7-9-19-27-24-15-11-22(12-16-24)21-26-23-13-17-25(18-14-23)28-20-10-8-6-4-2/h11-18,21H,3-10,19-20H2,1-2H3 |
InChI-Schlüssel |
CONIDDKUISPFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.